

Rhenium Heptafluoride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rhenium heptafluoride*

Cat. No.: *B092789*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium heptafluoride (ReF_7) is an inorganic compound with the CAS Number 17029-21-9. [1][2][3][4] It holds a unique position in chemistry as the only thermally stable metal heptafluoride.[3][5][6][7] This high-valence metal fluoride is a yellow crystalline solid at room temperature and serves as a significant precursor in fluorine chemistry.[3][8] Its reactivity and structural properties, characterized by a distorted pentagonal bipyramidal geometry, make it a subject of interest in inorganic synthesis and material science.[3][5][8] This document provides an in-depth overview of its properties, synthesis, reactivity, and safety protocols.

Physicochemical Properties

Rhenium heptafluoride is a low-melting solid with a distinctive yellow appearance.[5][8] Its quantitative properties are summarized below.

Property	Value	References
CAS Number	17029-21-9	[1][2][3]
Molecular Formula	ReF ₇	[1][2][3]
Molar Mass	319.196 g/mol	[2][3]
Appearance	Bright yellow crystalline solid	[3][8]
Melting Point	48.3 °C (118.9 °F; 321.4 K)	[3][4][8]
Boiling Point	73.72 °C (164.70 °F; 346.87 K)	[3][4][8]
Density	4.3 g/cm ³	[3][4][8]
Crystal Structure	Triclinic	[3][8]
Molecular Geometry	Distorted pentagonal bipyramidal	[4][5][8]
Enthalpy of Fusion	7.53 kJ/mol	[3][8]
Enthalpy of Vaporization	30.77 kJ/mol	[3][8]
Solubility in Water	Reacts	[3]

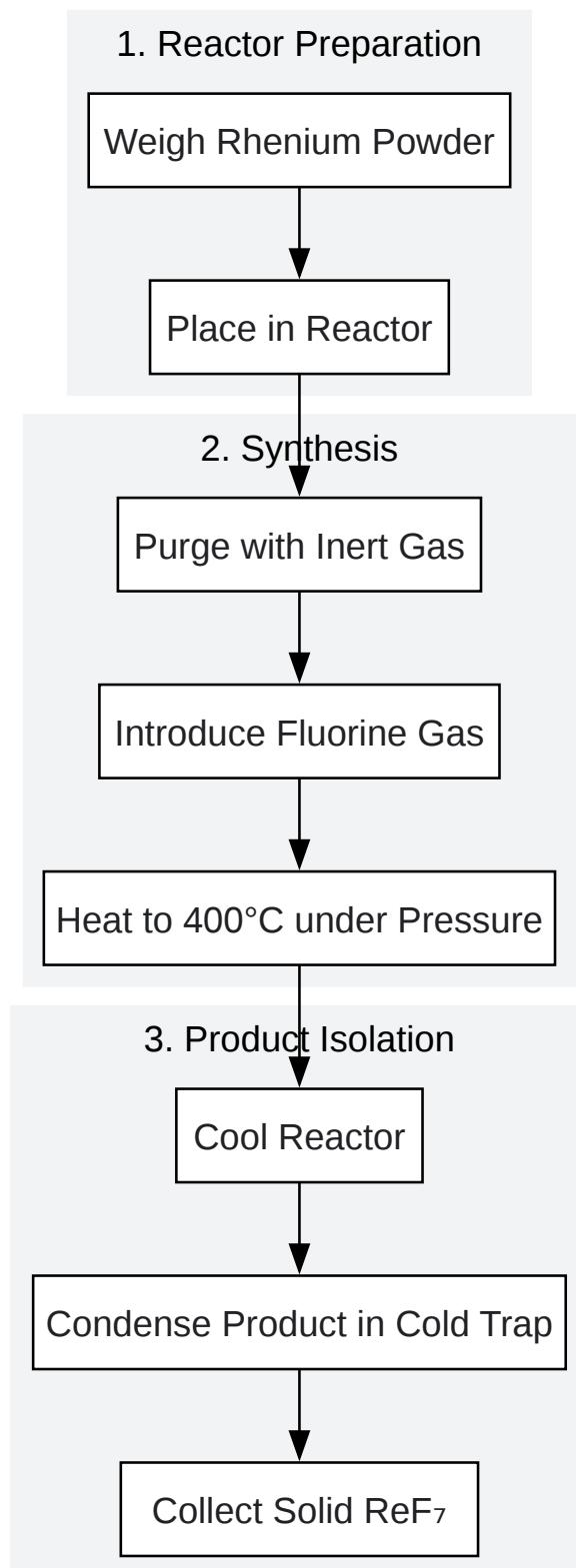
Experimental Protocols

Synthesis of Rhenium Heptafluoride

The primary method for synthesizing **Rhenium heptafluoride** is the direct fluorination of elemental rhenium at elevated temperatures.[3][5][9] To ensure the primary product is ReF₇, the reaction is typically carried out under pressure.[10][11]

Objective: To synthesize Rhenium (VII) fluoride via direct combination of the elements.

Reaction: 2 Re + 7 F₂ → 2 ReF₇[3][5]


Materials:

- Rhenium (Re) metal powder (99.9% purity)

- Fluorine (F₂) gas (99.8% purity)
- A high-pressure reaction vessel (e.g., Monel or nickel autoclave)
- Heating mantle or furnace
- Condenser system for product collection
- Inert gas (Nitrogen or Argon) for purging

Protocol:

- Preparation of the Reactor: Place a weighed amount of rhenium metal powder into the reaction vessel. Ensure the reactor is clean, dry, and free of any organic contaminants.
- Purging: Seal the reactor and purge the system thoroughly with an inert gas (e.g., nitrogen) to remove any residual air and moisture.
- Introduction of Reactants: Introduce fluorine gas into the reactor. The molar ratio of fluorine to rhenium should be in stoichiometric excess to ensure complete conversion.
- Reaction Conditions: Heat the reactor to 400 °C while maintaining the system under pressure.^{[10][11]} The elevated pressure favors the formation of ReF₇ over other rhenium fluorides.^{[10][11]}
- Reaction Monitoring: Monitor the temperature and pressure of the reactor throughout the synthesis. The reaction is typically complete within 2-3 hours.
- Product Collection: After the reaction is complete, cool the reactor to room temperature. The gaseous ReF₇ product is then passed through a cold trap or condenser (cooled with dry ice/acetone or liquid nitrogen) to sublime and collect the yellow crystalline solid.
- Purification: The collected product can be further purified by fractional distillation or sublimation under vacuum if necessary.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Rhenium heptafluoride**.

Chemical Reactivity and Pathways

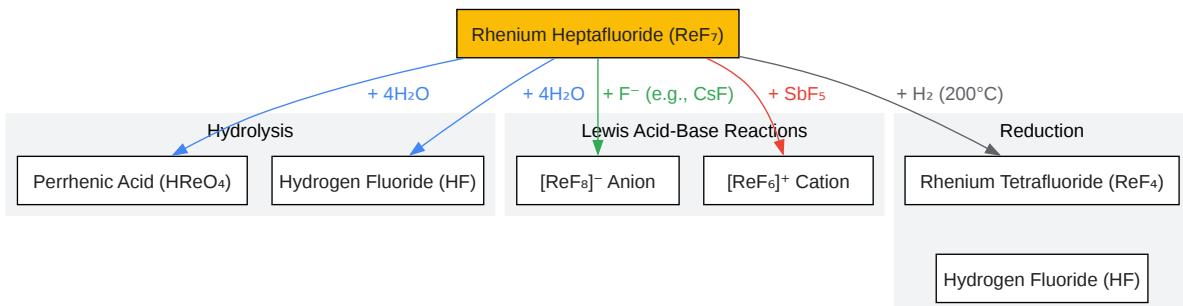
Rhenium heptafluoride is a strong oxidizing agent and a Lewis acid, exhibiting high reactivity, particularly with water and fluoride ion donors.

Hydrolysis

ReF_7 reacts rapidly with water in a hydrolysis reaction to form perrhenic acid (HReO_4) and hydrogen fluoride (HF).[\[5\]](#)[\[8\]](#)

- Reaction: $\text{ReF}_7 + 4\text{H}_2\text{O} \rightarrow \text{HReO}_4 + 7\text{HF}$ [\[8\]](#)
- Kinetics: The reaction follows second-order kinetics with a rate constant of $2.3 \times 10^{-2} \text{ M}^{-1}\text{s}^{-1}$ at 25 °C.[\[8\]](#) The activation energy for this reaction is 45 kJ/mol.[\[8\]](#)

Lewis Acid-Base Reactions


As a Lewis acid, ReF_7 can accept fluoride ions from donor species.

- Reaction with Fluoride Donors: In the presence of a fluoride donor like Cesium Fluoride (CsF), it forms the octofluoridorhenate(VII) anion, $[\text{ReF}_8]^-$, which has a square antiprismatic structure.[\[5\]](#)
 - Reaction: $\text{ReF}_7 + \text{CsF} \rightarrow \text{Cs}[\text{ReF}_8]$
- Reaction with Fluoride Acceptors: Conversely, with a strong fluoride acceptor such as Antimony pentafluoride (SbF_5), it forms the hexafluoridorhenium(VII) cation, $[\text{ReF}_6]^+$.[\[5\]](#)
 - Reaction: $\text{ReF}_7 + \text{SbF}_5 \rightarrow [\text{ReF}_6]^+[\text{SbF}_6]^-$

Reduction

Rhenium heptafluoride can be reduced by hydrogen gas at elevated temperatures to form lower rhenium fluorides, such as Rhenium tetrafluoride (ReF_4).[\[12\]](#)

- Reaction: $2\text{ReF}_7 + 3\text{H}_2$ (at 200°C) $\rightarrow 2\text{ReF}_4 + 6\text{HF}$ [\[12\]](#)

[Click to download full resolution via product page](#)

Caption: Key reaction pathways of **Rhenium heptafluoride**.

Safety and Handling

Rhenium heptafluoride is a corrosive and hazardous material that requires careful handling. [1][13]

- Hazards:** It causes severe skin burns and eye damage.[13][14] Contact with moisture in the air or skin will produce hydrofluoric acid, which is highly toxic and corrosive.
- Personal Protective Equipment (PPE):** Always handle **Rhenium heptafluoride** in a well-ventilated fume hood. Wear suitable protective clothing, chemical-resistant gloves (e.g., neoprene or nitrile), and eye/face protection.[13][15]
- Handling:** Avoid inhalation of dust, fumes, or vapors.[14][15] Use non-sparking tools and prevent the build-up of electrostatic charge.[14]
- Storage:** Store in a cool, dry, well-ventilated area in a tightly sealed container, away from water and combustible materials.
- First Aid:**

- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[14]
- Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[13][14] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]
- Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[14][15]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[14][15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. Rhenium heptafluoride - Wikipedia [en.wikipedia.org]
- 4. WebElements Periodic Table » Rhenium » rhenium heptafluoride [webelements.com]
- 5. wikipedia.nucleos.com [wikipedia.nucleos.com]
- 6. americanelements.com [americanelements.com]
- 7. Rhenium compounds - Wikipedia [en.wikipedia.org]
- 8. webqc.org [webqc.org]
- 9. Rhenium heptafluoride - Wikiwand [wikiwand.com]
- 10. WebElements Periodic Table » Rhenium » reactions of elements [webelements.com]
- 11. Rhenium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]
- 12. CharChem. Rhenium heptafluoride [easychem.org]

- 13. Rhenium heptafluoride | CAS 17029-21-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 14. chemicalbook.com [chemicalbook.com]
- 15. echemi.com [echemi.com]
- To cite this document: BenchChem. [Rhenium Heptafluoride: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b092789#rhenium-heptafluoride-cas-number\]](https://www.benchchem.com/product/b092789#rhenium-heptafluoride-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com